Norepinephrine bitartrate salt
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Overview
Description
- Structurally, it is identical to the endogenous hormone and neurotransmitter norepinephrine .
- The compound is given via slow intravenous injection .
Norepinephrine tartrate: is a medication used primarily to treat individuals with very low blood pressure. It is commonly administered in cases of sepsis when blood pressure does not improve with intravenous fluids.
Mechanism of Action
Target of Action
Norepinephrine bitartrate salt primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone .
Mode of Action
Norepinephrine interacts with its targets, the alpha-1 and alpha-2 adrenergic receptors, to cause vasoconstriction . This interaction increases blood pressure by antagonizing these receptors, leading to an increase in systemic vascular resistance .
Result of Action
The molecular and cellular effects of norepinephrine’s action primarily involve vasoconstriction and increased blood pressure . By stimulating alpha-adrenergic receptors, norepinephrine causes the smooth muscles lining the blood vessels to contract, thereby narrowing the blood vessels and increasing blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological effects of norepinephrine are expected to be the same, regardless of which salt formulation is used . .
Biochemical Analysis
Biochemical Properties
Norepinephrine bitartrate salt interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a peripheral vasoconstrictor (alpha-adrenergic action) and an inotropic stimulator of the heart and dilator of coronary arteries (beta-adrenergic action) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable at pH 3.6 to 6 in dextrose 5% . The rate of loss also increases with exposure to increasing temperatures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving healthy isoflurane-anesthetized New Zealand White rabbits, significant cardiovascular effects were observed with increasing dosages of norepinephrine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is necessary during the manufacturing process to facilitate norepinephrine solubility in a vehicle compatible with intravenous administration .
Subcellular Localization
It is known that norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
Preparation Methods
Synthetic Routes: Norepinephrine tartrate can be synthesized through chemical reactions. specific synthetic routes are not widely documented.
Industrial Production: Industrial production methods involve the extraction or chemical synthesis of norepinephrine, followed by its combination with tartaric acid to form the tartrate salt.
Chemical Reactions Analysis
Reactions: Norepinephrine tartrate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products formed during these reactions include the oxidized and reduced forms of norepinephrine.
Scientific Research Applications
Chemistry: Norepinephrine tartrate serves as a model compound for studying neurotransmitter interactions and receptor binding.
Biology: It plays a crucial role in understanding sympathetic nervous system function and adrenergic receptor signaling.
Medicine: Beyond its clinical use, norepinephrine tartrate informs research on cardiovascular health and shock management.
Industry: Its applications extend to pharmaceutical development and drug discovery.
Comparison with Similar Compounds
Uniqueness: Norepinephrine tartrate’s uniqueness lies in its dual role as a medication and a neurotransmitter.
Similar Compounds: Other related compounds include epinephrine (adrenaline), dopamine, and isoproterenol.
Remember that norepinephrine tartrate’s clinical use is primarily in managing hypotensive states. If you have any further questions or need additional information, feel free to ask
Properties
CAS No. |
3414-63-9 |
---|---|
Molecular Formula |
C12H17NO9 |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
WNPNNLQNNJQYFA-LREBCSMRSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arterenol bitartrate, Norepinephrine bitartrate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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